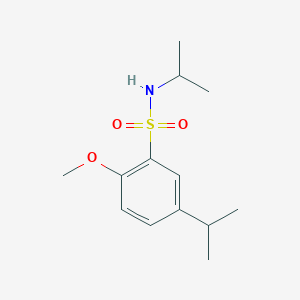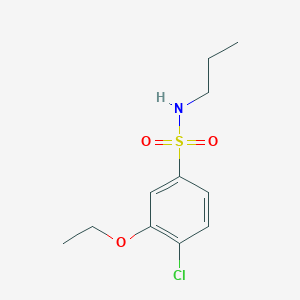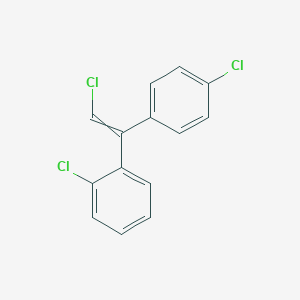
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-
Overview
Description
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- is an organochlorine compound. It is structurally related to dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a chlorinated aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with chlorinated ethylene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated or hydroxylated benzene derivatives, while oxidation and reduction reactions can lead to the formation of different chlorinated aromatic compounds.
Scientific Research Applications
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organochlorine compounds.
Biology: Studied for its effects on biological systems, particularly its potential as a bioaccumulative compound.
Medicine: Investigated for its potential therapeutic properties and its role in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals due to its structural similarity to DDT.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar structure.
Dichlorodiphenyldichloroethylene (DDE): A metabolite of DDT with similar properties.
Dichlorodiphenyldichloroethane (DDD): Another metabolite of DDT.
Uniqueness
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMWNKDFIAFJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864540 | |
| Record name | 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14835-94-0, 25394-54-1 | |
| Record name | 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14835-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014835940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TDE, o,p'-, olefin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2AW3JH9AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


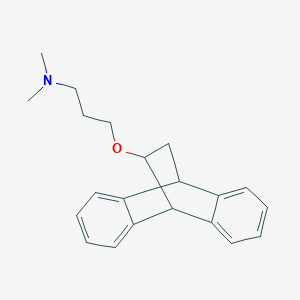
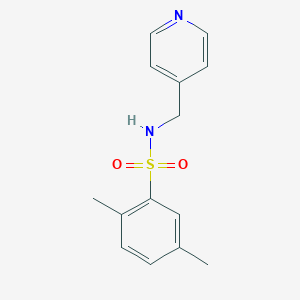
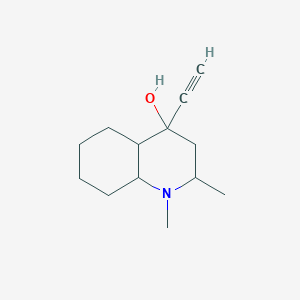
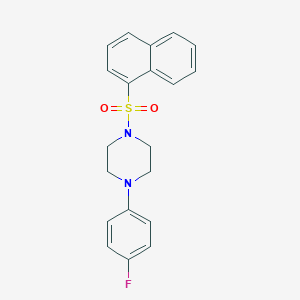
![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)
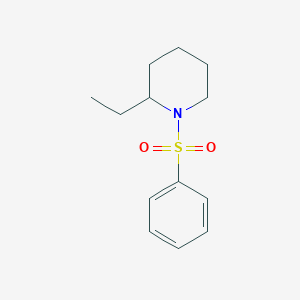
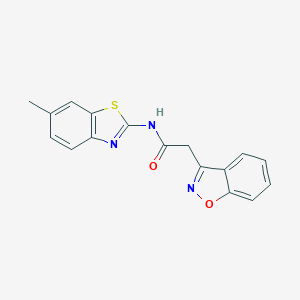
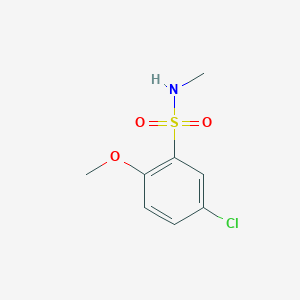
![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)
